molecular formula C13H26N2O B1417328 2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine CAS No. 1092282-06-8

2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine

Cat. No.: B1417328
CAS No.: 1092282-06-8
M. Wt: 226.36 g/mol
InChI Key: VAXHDQLLHKKJFR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine is a chemical compound with the molecular formula C13H26N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine typically involves the reaction of 2,6-dimethylmorpholine with a piperidine derivative. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of a piperidine derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and

Biological Activity

2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine is a synthetic compound that has attracted attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a piperidinyl ethyl group. Its structure allows for multiple interactions with biological targets, which are crucial for its pharmacological effects. The presence of both morpholine and piperidine rings suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antipsychotic Effects : Compounds with similar structures have shown efficacy in modulating neurotransmitter activity, suggesting potential use in treating psychiatric disorders.
  • Analgesic Properties : Preliminary studies indicate that this compound may influence pain perception pathways, making it a candidate for pain management therapies.
  • Antidiabetic Potential : Research has indicated that derivatives of morpholine and piperidine can inhibit metabolic enzymes related to diabetes, suggesting that this compound may also have antidiabetic properties .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For example:

  • Receptor Interaction : The compound may interact with dopamine and serotonin receptors, influencing mood regulation and pain perception pathways.
  • Enzyme Inhibition : It may also inhibit enzymes involved in glucose metabolism, contributing to its potential antidiabetic effects .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antipsychotic Activity : A study demonstrated that similar morpholine derivatives significantly reduced symptoms in animal models of psychosis by modulating dopaminergic signaling pathways.
  • Pain Management : Another investigation reported that analogs of this compound effectively reduced nociceptive responses in rodent models, indicating potential analgesic properties.
  • Antidiabetic Effects : In vitro studies revealed that certain derivatives exhibited high inhibitory activity against α-glucosidase, an enzyme critical for carbohydrate digestion, thus supporting their use in diabetes management .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other similar compounds:

CompoundBiological ActivityMechanism
This compoundAntipsychotic, Analgesic, AntidiabeticReceptor modulation, Enzyme inhibition
Morpholine Derivative AAntidepressantSerotonin reuptake inhibition
Piperidine Derivative BAnalgesicOpioid receptor agonism

Properties

IUPAC Name

2,6-dimethyl-4-(2-piperidin-4-ylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-11-9-15(10-12(2)16-11)8-5-13-3-6-14-7-4-13/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXHDQLLHKKJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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